(R)-N-Formyl-1-(4-bromophenyl)ethanamine is a chiral compound that belongs to the class of formamides. Formamides are characterized by the presence of a formyl group (–CHO) attached to a nitrogen atom, which can influence their reactivity and biological activity. This compound is particularly notable for its potential applications in medicinal chemistry, especially as intermediates in the synthesis of pharmaceuticals.
This compound can be synthesized through various chemical pathways, including microwave-assisted methods and traditional organic synthesis techniques. The presence of the bromine substituent on the phenyl ring can enhance its reactivity in subsequent chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of (R)-N-Formyl-1-(4-bromophenyl)ethanamine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and enantiomeric purity. The use of protecting groups may also be necessary during certain synthetic steps to prevent unwanted side reactions.
(R)-N-Formyl-1-(4-bromophenyl)ethanamine features a chiral center at the carbon adjacent to the nitrogen atom. The molecular structure includes:
(R)-N-Formyl-1-(4-bromophenyl)ethanamine can participate in various chemical reactions:
The specific conditions for each reaction type will vary based on the desired product and the reactivity of the functional groups present in (R)-N-Formyl-1-(4-bromophenyl)ethanamine.
The mechanism of action for compounds like (R)-N-Formyl-1-(4-bromophenyl)ethanamine often involves interaction with biological targets such as enzymes or receptors. For instance:
Research into similar compounds indicates that modifications to the amine structure significantly affect binding affinity and selectivity towards target receptors.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of synthesized (R)-N-Formyl-1-(4-bromophenyl)ethanamine.
(R)-N-Formyl-1-(4-bromophenyl)ethanamine has several potential applications:
(R)-N-Formyl-1-(4-bromophenyl)ethanamine follows systematic IUPAC naming conventions that precisely define its molecular structure and absolute configuration. The parent chain is identified as ethanamine, substituted at the C1 position by a 4-bromophenyl group and at the nitrogen atom by a formyl group. The stereodescriptor "(R)" specifies the absolute configuration at the chiral benzylic carbon according to Cahn-Ingold-Prelog priority rules. The compound is alternatively known as (R)-N-((1-(4-bromophenyl)ethyl)formamide, reflecting its status as a secondary amide. Its molecular formula (C₉H₁₀BrNO) and weight (228.09 g/mol) are confirmed via PubChem records (CID: 770276) [1].
The stereochemical integrity of this compound derives from its precursor, (R)-(+)-1-(4-bromophenyl)ethylamine (CAS: 45791-36-4), which exhibits a specific optical rotation of +19° (C=3, MeOH) [3] . This enantiomeric purity is critical for its applications in asymmetric synthesis, where even minor stereochemical impurities can compromise diastereoselective outcomes. The molecular architecture features a planar formyl group conjugated with the nitrogen lone pair, creating a barrier to rotation that influences conformational stability. This rigidity enhances stereodifferentiation in reactions where the molecule acts as a chiral auxiliary or directing group .
Table 1: Key Physicochemical Properties of (R)-N-Formyl-1-(4-bromophenyl)ethanamine and Precursor
Property | (R)-N-Formyl-1-(4-bromophenyl)ethanamine | (R)-1-(4-Bromophenyl)ethylamine (Precursor) |
---|---|---|
CAS Number | Not Specified | 45791-36-4 |
Molecular Formula | C₉H₁₀BrNO | C₈H₁₀BrN |
Molecular Weight | 228.09 g/mol | 200.08 g/mol |
Optical Rotation | Not Reported | [α] = +19 ± 1° (C=3, MeOH) |
Boiling Point | Not Reported | 112°C at 13 mmHg |
Density | Not Reported | 1.39 g/cm³ |
Refractive Index | Not Reported | 1.57 |
Storage Conditions | Not Reported | 0-10°C (under inert atmosphere) |
The development of (R)-N-Formyl-1-(4-bromophenyl)ethanamine parallels key advancements in chiral auxiliaries during the late 20th century. As synthetic methodologies evolved towards stereocontrolled processes, N-acylated chiral amines emerged as privileged scaffolds due to their configurational stability and predictable reactivity. The commercial availability of enantiopure (R)-1-(4-bromophenyl)ethylamine (≥98% ee) from suppliers like ChemImpex and TCI America by the early 2000s enabled systematic exploration of its N-acylated derivatives [3] . This compound gained prominence when researchers recognized the synergistic potential of its bromine substituent for Pd-catalyzed cross-couplings and the formyl group's ability to modulate reactivity without racemization.
Historically, the strategic introduction of the formyl group served dual purposes: protecting the amine functionality during synthetic sequences requiring harsh conditions, and electronically tuning the chiral center for diastereofacial selectivity. The electron-withdrawing nature of the formyl group subtly alters the conformational equilibrium of the ethylamine side chain, enhancing stereodiscrimination in nucleophilic additions. This property became particularly valuable in the synthesis of CNS-targeting pharmaceuticals, where precise stereochemistry often determines biological activity . The emergence of this compound coincided with breakthroughs in asymmetric hydrogenation technology, though its synthesis typically proceeds via resolution of racemic precursors rather than catalytic asymmetric methods [3].
(R)-N-Formyl-1-(4-bromophenyl)ethanamine occupies a critical niche in medicinal chemistry due to its structural duality. The bromophenyl moiety enables versatile cross-coupling reactions (Suzuki, Sonogashira, Heck), while the chiral formamide functionality serves as: (1) a directing group for stereoselective transformations; (2) a protected amine precursor to pharmaceutically relevant chiral amines; and (3) a hydrogen-bond acceptor for molecular recognition in target binding. These attributes are leveraged in constructing complex molecules where spatial orientation significantly impacts bioactivity [7].
The compound's significance is exemplified in S1P receptor agonist development for autoimmune disorders. Its structural framework appears in patent EP2183224B1, where similar brominated chiral intermediates undergo Pd-mediated coupling with pyrimidine carboxamides to generate potent immunomodulators for multiple sclerosis treatment [7]. The electron-deficient aryl system facilitates oxidative addition in cross-coupling reactions, while the formyl group prevents undesired coordination or side reactions during metal-catalyzed steps. Additionally, the molecule serves as a precursor to pharmaceutically active metabolites through controlled deformylation—a strategic advantage over N-alkyl or N-aryl protected analogs that require harsher deprotection conditions risking racemization .
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4